9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
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Overview
Description
9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the methoxyphenyl and methylphenyl groups. Common reagents used in these steps include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules, it can be used in the synthesis of novel compounds with potential pharmaceutical applications.
Biology: Its structural similarity to nucleotides makes it a candidate for studies on DNA and RNA interactions.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where purine analogs have shown efficacy.
Industry: Its unique chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors that recognize purine structures, potentially inhibiting or activating specific pathways. Molecular targets could include kinases, polymerases, or other proteins involved in nucleotide metabolism.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that also contains a purine core.
Allopurinol: A medication used to treat gout, which is a purine analog.
Uniqueness
What sets 9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide apart is its specific substitution pattern, which could confer unique biological activity or chemical reactivity compared to other purine derivatives
Properties
IUPAC Name |
9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-11-6-5-7-12(10-11)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)13-8-3-4-9-14(13)28-2/h3-10H,1-2H3,(H2,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUDSXWZLUXUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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